![molecular formula C17H19N3O5S B2816103 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine CAS No. 2034222-83-6](/img/structure/B2816103.png)
3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety . This moiety is a bicyclic system with a six-membered benzene ring fused to a 1,4-dioxin ring .
Molecular Structure Analysis
The molecular structure of compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin moiety can be analyzed using techniques such as NMR spectroscopy . The structure is often planar, but can be slightly kinked, leading to a dihedral angle between the planes of the benzene rings .Chemical Reactions Analysis
The chemical reactions involving 2,3-dihydrobenzo[b][1,4]dioxin derivatives can vary widely depending on the specific compound and conditions. For example, they can undergo reactions like bromination, cyclization, and removal of methyl groups with LiOH .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin moiety can vary widely depending on the specific compound. For example, 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid has a molecular formula of C11H10O4, an average mass of 206.195 Da, and a monoisotopic mass of 206.057907 Da .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine”:
Pharmaceutical Development
This compound is being explored for its potential in pharmaceutical development, particularly as a lead compound for new drug discovery. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the development of novel therapeutics for diseases such as cancer, diabetes, and neurodegenerative disorders .
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and inhibition. Its ability to bind to specific enzymes makes it a valuable tool for understanding enzyme mechanisms and for the development of enzyme inhibitors that could be used in treating various diseases .
Chemical Synthesis
The compound is also significant in the field of chemical synthesis. Researchers use it as a building block for synthesizing more complex molecules. Its unique chemical properties facilitate the creation of new compounds with potential applications in various industries, including pharmaceuticals and materials science .
Material Science
In material science, this compound is investigated for its potential use in the development of new materials with unique properties. Its structural characteristics make it suitable for creating polymers and other materials that could have applications in electronics, coatings, and nanotechnology .
Agricultural Chemistry
This compound is being studied for its potential use in agricultural chemistry. Researchers are exploring its effectiveness as a pesticide or herbicide, given its ability to interact with biological systems in a way that could control pests or weeds without harming crops .
Environmental Science
In environmental science, the compound is used to study its effects on ecosystems and its potential use in pollution control. Its interactions with various environmental factors are analyzed to understand how it can be used to mitigate pollution or to develop environmentally friendly chemicals.
Medicinal Chemistry
Medicinal chemists are exploring this compound for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for the development of new medications that could treat a variety of conditions, including infectious diseases and chronic illnesses .
Toxicology
Finally, this compound is used in toxicology studies to understand its safety profile and potential toxic effects. Researchers analyze its interactions with biological systems to determine safe dosage levels and to identify any potential adverse effects, which is crucial for its development as a therapeutic agent.
Chemsrc De Gruyter Springer Springer Baidu Benchchem Chemsrc : De Gruyter
作用機序
Some compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin moiety have been found to have biological activity. For example, AMG 9810, a compound containing a similar moiety, has been found to act as an antagonist of the TRPV1 receptor, producing antihyperalgesic effects in animal models of inflammatory and neuropathic pain .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-12-2-5-17(19-18-12)25-13-6-7-20(11-13)26(21,22)14-3-4-15-16(10-14)24-9-8-23-15/h2-5,10,13H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAFRVSKQHFHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

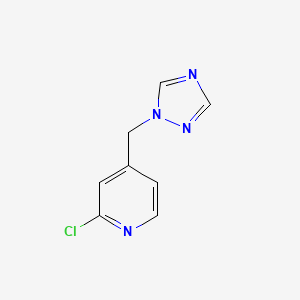
![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2816022.png)
![2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B2816023.png)
![Methyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2816024.png)
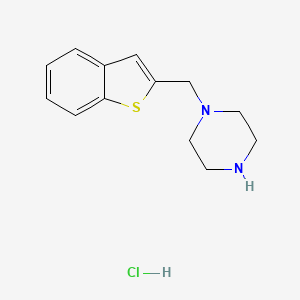
![2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B2816027.png)
![2-cyano-N-cyclopropyl-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2816031.png)
![1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
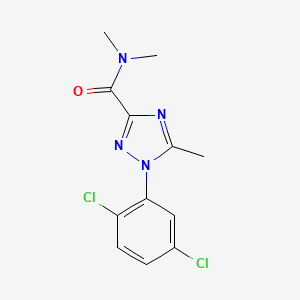
![2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2816035.png)
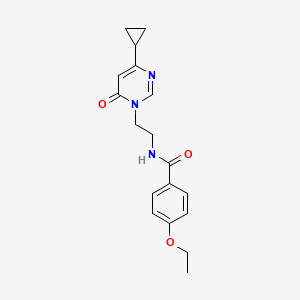

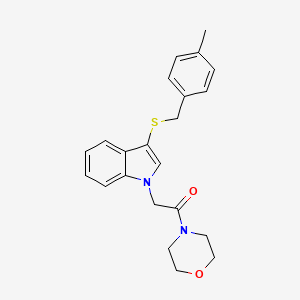
![2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2816043.png)